molecular formula C10H15N3O2 B2805029 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol CAS No. 866155-51-3

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol

Cat. No. B2805029
CAS RN: 866155-51-3
M. Wt: 209.249
InChI Key: NFDIQGIVMABTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound , has been extensively studied. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A variety of methods have been developed, with special attention paid to syntheses performed in a stereoselective manner and using transition metal catalysis .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory Applications : The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives exhibited significant anti-inflammatory activity in vivo, showing higher activity than acetylsalicylic acid in some cases (Jakubkienė et al., 2003).

  • Anticancer Potential : Research into 4-methyl-6-morpholinopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines. Notably, compounds demonstrated significant effects in inhibiting cancer cell proliferation by inducing apoptosis, highlighting their potential for further exploration as anticancer agents (Gaonkar et al., 2018).

  • Analgesic Properties : Novel series of pyrimidine derivatives were synthesized and tested for their in-vivo anti-inflammatory and analgesic efficacy. Several compounds showed significant activity, with some demonstrating higher efficacy than standard drugs like diclofenac sodium (Chaydhary et al., 2015).

Chemical Structure and Properties

  • Hydrogen-Bonded Structures : Studies on neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provided insights into their electronic polarization and hydrogen-bonded sheet structures, enhancing understanding of their chemical properties and potential applications (Orozco et al., 2008).

  • Morpholine Isostere in Drug Discovery : The discovery of a non-nitrogen containing morpholine isostere presented a novel approach in drug design, particularly in the development of inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy (Hobbs et al., 2019).

Future Directions

The future directions in the field of organic synthesis seem to be focused on developing more efficient and environmentally friendly methods. For example, the Suzuki–Miyaura coupling reaction is being optimized for specific conditions . Additionally, new methods for the synthesis of morpholines are being explored .

properties

IUPAC Name

4-methyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-6-10(14)12-9(11-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDIQGIVMABTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.